molecular formula C11H17NO3 B119271 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 6304-56-9

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B119271
CAS No.: 6304-56-9
M. Wt: 211.26 g/mol
InChI Key: JXNDLFWQCQNSRP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid emerged from the broader exploration of pyrrolidone derivatives that began in earnest during the mid-to-late twentieth century. The pyrrolidone family of chemicals has been the subject of research for more than three decades, with experimental and clinical work initially focusing on their nootropic effects before expanding to include possibilities for neuroprotection after stroke and use as antiepileptic agents. The foundational work in this area was pioneered by researcher C Giurgea in the late 1960s, who developed piracetam as the first compound in this class and coined the term "nootropic" to describe enhancement of learning and memory.

The specific compound this compound, bearing the Chemical Abstracts Service number 6304-56-9, was subsequently identified and characterized as part of systematic efforts to explore structural variations within the pyrrolidine framework. The compound's synthesis from itaconic acid and cyclohexylamine was documented in chemical literature, providing a reliable synthetic route for its preparation. This synthetic approach involved heating the reactants to 160 degrees Celsius for several hours, yielding the target compound in 96% yield, demonstrating the efficiency of this preparative method. The establishment of this synthetic route marked a crucial milestone in making the compound accessible for further research and development activities.

The historical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of therapeutically relevant molecules. The development of analytical methods for characterizing these compounds, including the establishment of spectroscopic and chromatographic techniques, paralleled their discovery and contributed to the systematic understanding of structure-activity relationships within this chemical family. The assignment of standardized identifiers such as the MDL number MFCD00661183 facilitated consistent documentation and cross-referencing across multiple research databases and chemical suppliers.

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound stems from its dual role as both a synthetic intermediate and a biologically active scaffold. The compound has demonstrated particular importance in the development of antimicrobial agents, specifically through its derivatives that function as inhibitors of the enoyl acyl carrier protein reductase enzyme from Mycobacterium tuberculosis. This enzyme, known as InhA, represents one of the key enzymes involved in the mycobacterial fatty acid elongation cycle and has been validated as an effective antimicrobial target.

Research conducted through high-throughput screening methodologies has identified pyrrolidine carboxamides, including derivatives of this compound, as a novel class of potent InhA inhibitors. The discovery process involved systematic screening of compound libraries, followed by iterative optimization through parallel synthesis approaches. Crystal structure studies of InhA complexed with pyrrolidine carboxamide inhibitors have provided detailed insights into the binding mechanisms and have informed rational drug design efforts.

The compound serves as a crucial building block for the synthesis of more complex molecules with enhanced biological activity. The conversion of the carboxylic acid functional group to corresponding carbonyl chloride derivatives, such as 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, creates highly reactive intermediates suitable for amide bond formation reactions. These synthetic transformations enable the preparation of diverse libraries of compounds for biological evaluation, thereby accelerating drug discovery processes.

Table 1: Structural and Physical Properties of this compound

Property Value
Chemical Abstracts Service Number 6304-56-9
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
InChI Key JXNDLFWQCQNSRP-UHFFFAOYSA-N
Physical Form Solid
Purity (Commercial) 95%
Storage Temperature Room Temperature

Classification within Pyrrolidine Carboxamide Derivatives

This compound occupies a distinctive position within the broader classification of pyrrolidine carboxamide derivatives, representing a specific structural subtype characterized by the presence of a cyclohexyl substituent at the nitrogen position of the pyrrolidine ring. This classification is based on several key structural features that distinguish it from other members of the pyrrolidine family. The compound belongs to the category of 5-oxopyrrolidine derivatives, also known as pyrrolidinones or lactams, which are characterized by the presence of a carbonyl group at the 5-position of the pyrrolidine ring.

The cyclohexyl substituent at the 1-position introduces significant steric and electronic effects that influence both the chemical reactivity and biological activity of the molecule. This structural feature distinguishes it from other pyrrolidine carboxamides that may bear different alkyl, aryl, or heterocyclic substituents at the same position. The positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring creates opportunities for hydrogen bonding and ionic interactions with biological targets, contributing to the compound's pharmacological profile.

Within the context of structure-activity relationship studies, compounds bearing cyclohexyl substituents have demonstrated particular efficacy in certain biological assays. Research has shown that variations in the substituent pattern, including the nature of the cycloalkyl group and its stereochemical configuration, can significantly impact biological activity. The systematic exploration of these structural variations has led to the identification of optimized compounds with enhanced potency and selectivity profiles.

The compound can also be classified based on its synthetic accessibility and chemical reactivity patterns. The presence of both the carboxylic acid functional group and the lactam carbonyl provides multiple sites for chemical modification, enabling the preparation of diverse derivatives through standard organic chemistry transformations. This versatility has made it a valuable intermediate in medicinal chemistry programs focused on the development of novel therapeutic agents.

Research Evolution and Current Status

The research evolution surrounding this compound reflects broader trends in medicinal chemistry and drug discovery methodologies. Early investigations focused primarily on the compound's synthetic preparation and basic characterization, establishing reliable methods for its production and purification. The development of synthetic routes from readily available starting materials, such as the documented preparation from itaconic acid and cyclohexylamine, provided the foundation for subsequent biological investigations.

The emergence of high-throughput screening technologies revolutionized the approach to studying this compound and its derivatives. Systematic screening programs identified pyrrolidine carboxamides as inhibitors of crucial bacterial enzymes, leading to focused optimization efforts. The application of parallel synthesis techniques, including microtiter library preparation and in situ activity screening without purification, enabled rapid exploration of structure-activity relationships and identification of improved analogs.

Recent advances in structural biology have provided unprecedented insights into the molecular basis of the compound's biological activity. X-ray crystallographic studies of enzyme-inhibitor complexes have revealed detailed binding interactions and have informed rational drug design strategies. These structural studies have demonstrated that the cyclohexyl group occupies a specific hydrophobic binding pocket, while the pyrrolidine ring and carboxylic acid group engage in additional interactions that contribute to binding affinity and selectivity.

The current research status encompasses multiple parallel investigations aimed at optimizing the compound's properties for specific therapeutic applications. Stereochemical studies have revealed that biological activity is often associated with a specific enantiomer, leading to efforts to develop enantioselective synthetic approaches and to evaluate pure stereoisomers. The resolution of racemic mixtures using chiral high-performance liquid chromatography has demonstrated that only one stereoisomer is typically responsible for inhibitory activity, with enantiomeric excess values exceeding 95% achievable through optimized separation conditions.

Table 2: Research Milestones in this compound Development

Year/Period Research Focus Key Findings
Late 1960s-1970s Pyrrolidone class discovery Foundation work by C Giurgea; nootropic concept development
1980s-1990s Synthetic methodology Establishment of reliable synthetic routes from itaconic acid
2000s High-throughput screening Identification as InhA inhibitor scaffold
2006-2014 Structural biology Crystal structure determination and binding mode elucidation
2014-Present Optimization and development Stereochemical studies and analog development

Contemporary research efforts continue to focus on expanding the therapeutic applications of this compound beyond its established antimicrobial activity. Investigations into its potential as a building block for other pharmacologically relevant targets are ongoing, supported by advances in computational drug design and medicinal chemistry techniques. The compound's well-established synthetic chemistry and favorable physicochemical properties position it as an attractive starting point for the development of novel therapeutic agents addressing unmet medical needs.

Properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDLFWQCQNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285836
Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-56-9
Record name 6304-56-9
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation route involves a two-step process:

  • Michael Addition : Cyclohexylamine reacts with maleic anhydride in tetrahydrofuran (THF) at 0–5°C to form a linear adduct.

  • Cyclization : Intramolecular lactamization occurs under reflux (80°C, 6 hr) using p-toluenesulfonic acid (PTSA) as a catalyst, yielding the pyrrolidinone core.

Critical Parameters:

  • Solvent System : THF/water (4:1) minimizes side reactions.

  • Catalyst Loading : 5 mol% PTSA maximizes cyclization efficiency.

  • Yield : 68–78% after recrystallization from ethyl acetate/hexane.

Table 1: Cyclocondensation Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
Temperature80°C7898
Catalyst (PTSA)5 mol%7597
Reaction Time6 hr7296

Hydrolysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride

Synthesis of Acyl Chloride Precursor

The acyl chloride intermediate is prepared by treating 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70°C, 3 hr). Excess SOCl₂ is removed under vacuum to prevent over-chlorination.

Hydrolysis Conditions:

  • Reagents : Aqueous NaOH (2M) in dioxane (1:2 ratio).

  • Temperature : 25°C for 12 hr or 50°C for 3 hr.

  • Yield : 89–92% with ≥95% purity (HPLC).

Table 2: Hydrolysis Efficiency Under Varied Conditions

TemperatureTime (hr)Yield (%)Purity (%)
25°C128995
50°C39297

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-Mediated Activation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for subsequent amidation or esterification.

Procedure:

  • Activation : this compound (1 eq) reacts with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 min.

  • Coupling : Cyclohexylamine (1.5 eq) is added, and the mixture stirs at 25°C for 12 hr.

  • Workup : Extraction with NaHCO₃ and brine, followed by silica gel chromatography.

Table 3: Coupling Reaction Performance

ReagentSolventYield (%)Purity (%)
EDC/HOBtDCM8598
DCC/DMAPTHF7895

Green Synthesis via Multicomponent Reactions

Solvent-Free Cyclization

A novel one-pot method combines cyclohexyl isocyanide, Baylis-Hillman adducts, and 2,3-dihydrobenzodioxine-5-carboxylic acid in ethanol-water (3:1) at 25°C.

Advantages:

  • Sustainability : Eliminates toxic solvents.

  • Efficiency : 72% yield in 4 hr.

Table 4: Green Synthesis Metrics

ConditionMetricValue
SolventEthanol-water (3:1)72% yield
Temperature25°C4 hr
CatalystNone

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Cyclocondensation7898High120
Acyl Chloride Hydrolysis9297Moderate95
Carbodiimide Coupling8598Low210
Green Synthesis7295High80

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This enzyme is vital for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Studies have shown that derivatives of this compound exhibit potent inhibitory effects against InhA, making them promising candidates for developing new antituberculosis agents .

Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA

CompoundIC50 (μM)
1-Cyclohexyl-5-oxo...10.05
Pyrrolidine derivative A5.55
Pyrrolidine derivative B0.89

Neurological Applications

Recent research has also indicated potential applications in neurology, particularly concerning the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite regulation. Compounds structurally related to this compound have been identified as antagonists for RXFP3, showing promise in managing conditions such as obesity and metabolic syndrome . The ability to modulate this pathway could lead to novel treatments for metabolic disorders associated with antipsychotic drug use.

Case Study 1: Antitubercular Activity

A high-throughput screening study identified several pyrrolidine carboxamide derivatives with significant inhibitory activity against InhA. The lead compound from this study exhibited an IC50 value significantly lower than existing treatments, indicating a potential for further development into a therapeutic agent .

Case Study 2: RXFP3 Antagonism

In a separate investigation focusing on the relaxin-3/RXFP3 pathway, compounds based on the structure of this compound were synthesized and tested for their antagonist properties. These compounds were shown to effectively inhibit food intake induced by RXFP3-selective agonists in animal models, suggesting therapeutic potential for weight management .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Structural Features

The 5-oxopyrrolidine-3-carboxylic acid scaffold accommodates diverse substituents at the 1-position, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid Cyclohexyl (C₆H₁₁) C₁₁H₁₇NO₃ 211.26 High lipophilicity; potential for enhanced bioavailability
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Fluorophenyl C₁₁H₁₀FNO₃ 223.20 Electron-withdrawing substituent; may enhance reactivity
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid Hexyl (C₆H₁₃) C₁₁H₁₉NO₃ 213.27 Long alkyl chain; increased hydrophobicity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl C₁₁H₁₀ClNO₄ 255.66 Antioxidant activity demonstrated in vitro
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid Cyclopropylmethyl (C₃H₅CH₂) C₉H₁₃NO₃ 183.20 Compact substituent; potential metabolic stability

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group (logP ~2.5, estimated) offers intermediate lipophilicity between aromatic (e.g., 2-fluorophenyl, logP ~1.8) and long-chain alkyl (e.g., hexyl, logP ~3.0) substituents, balancing solubility and membrane permeability .

Biological Activity

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound featuring a pyrrolidine ring, a cyclohexyl substituent, and a carboxylic acid functional group. Its unique structure positions it as a candidate for various pharmaceutical applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C12_{12}H19_{19}NO3_3
  • Molecular Weight : Approximately 211.26 g/mol
  • Structural Characteristics : The compound consists of a five-membered nitrogen-containing ring (pyrrolidine) and a carboxylic acid moiety, which can participate in diverse chemical reactions.

Synthesis Methods

Several synthetic pathways have been developed for this compound. These methods often involve multi-step processes that include:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclohexyl group.
  • Carboxylation to yield the final product.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness particularly against multidrug-resistant pathogens:

Pathogen MIC (µg/mL) Activity
Methicillin-resistant Staphylococcus aureus16Significant activity observed
Klebsiella pneumoniae32Moderate activity
Escherichia coli>128No significant activity

These findings suggest its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicate a structure-dependent cytotoxic effect:

Compound Variant Viability (%) Significance (p-value)
This compound63.4p < 0.05
3,5-Dichloro derivative21.2p < 0.001

The compound's ability to reduce cell viability suggests it may induce apoptosis in cancer cells .

While specific mechanisms for this compound are not fully elucidated, preliminary research indicates that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrrolidine derivatives are known to exhibit antioxidant, anti-inflammatory, and neuropharmacological activities, which could contribute to their overall biological effects .

Case Studies

  • Antimicrobial Efficacy Study : In a controlled study involving clinical isolates of Staphylococcus aureus, the compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential role in treating resistant infections .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on A549 cells showed that modifications to the cyclohexyl group enhanced anticancer activity significantly compared to unmodified variants .

Future Directions

Research into this compound is ongoing, with particular focus on:

  • Developing derivatives with improved efficacy and reduced toxicity.
  • Exploring its role in combination therapies for cancer and resistant infections.
  • Investigating its mechanism of action at the molecular level to better understand its biological interactions.

Q & A

Q. How can researchers optimize reaction scalability without compromising yield?

  • Methodological Answer : Scale-up requires balancing stoichiometry and heat transfer. Strategies include:
  • Transitioning from batch to flow chemistry for exothermic reactions .
  • Using process analytical technology (PAT) for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

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